
Isocymorcin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isocymorcin, also known as p-Cymene-3,5-diol, is a chemical compound with the molecular formula C10H14O2. It is an isomer of Cymorcin, an essential oil isolated from Pseudocaryophyllus guili. This compound is primarily used in the synthesis of various organic compounds and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isocymorcin can be synthesized through several methods. One common synthetic route involves the hydroxylation of p-cymene. This process typically requires a catalyst, such as a transition metal complex, and an oxidizing agent like hydrogen peroxide. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the selective formation of this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of p-cymene and the oxidizing agent into the reactor, where the reaction is catalyzed by a suitable catalyst. The product is then purified through distillation and crystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Isocymorcin undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: this compound can participate in substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers and esters.
Aplicaciones Científicas De Investigación
Isocymorcin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Isocymorcin involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, this compound can inhibit the activity of certain enzymes, thereby modulating biochemical pathways involved in inflammation and microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
Cymorcin: An isomer of Isocymorcin, isolated from Pseudocaryophyllus guili.
p-Cymene: A precursor in the synthesis of this compound.
Quinones: Oxidation products of this compound.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
5-methyl-2-propan-2-ylbenzene-1,3-diol |
InChI |
InChI=1S/C10H14O2/c1-6(2)10-8(11)4-7(3)5-9(10)12/h4-6,11-12H,1-3H3 |
Clave InChI |
TUWRZVAMHVWRER-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)O)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



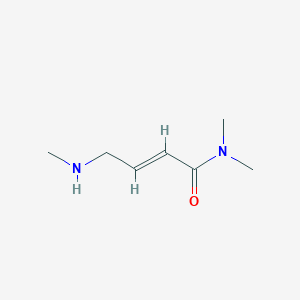
![5,6-Dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]inden-1-one](/img/structure/B15290466.png)
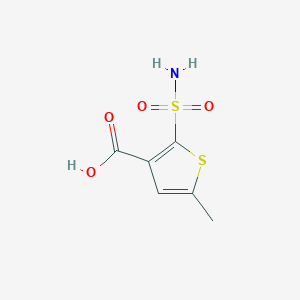
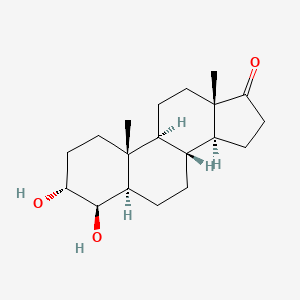
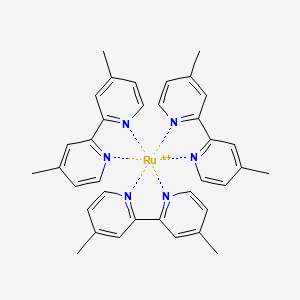

![4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid](/img/structure/B15290503.png)
![5-[3,5-bis(Trifluoromethyl)phenyl]-2-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15290506.png)
dimethylsilane](/img/structure/B15290524.png)
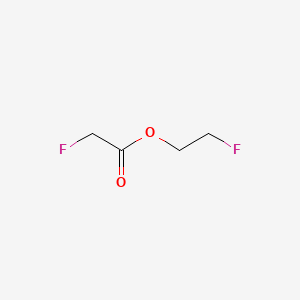
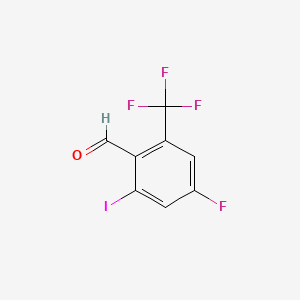
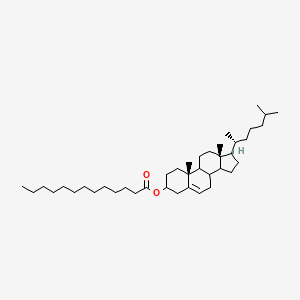
![(11beta,16alpha)-1,2-Epoxy-9-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregn-4-ene-3,20-dione Triamcinolone Acetonide](/img/structure/B15290546.png)
